molecular formula C18H16FNO4 B3391376 (2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid CAS No. 1217451-08-5

(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid

Cat. No.: B3391376
CAS No.: 1217451-08-5
M. Wt: 329.3 g/mol
InChI Key: KIPSDRHXCAHLLL-UHFFFAOYSA-N
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Description

(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a deuterium atom at the second position, a fluorine atom at the third position, and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Introduction of the deuterium atom: The hydrogen atom at the second position is replaced with a deuterium atom using deuterated reagents.

    Fluorination: The fluorine atom is introduced at the third position using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Final deprotection: The Fmoc protecting group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The deuterium and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to unique biological effects. The Fmoc group can also play a role in protecting the amino group during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid
  • (2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-chloropropanoic acid
  • (2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-bromopropanoic acid

Uniqueness

The presence of the deuterium atom in (2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid distinguishes it from other similar compounds. Deuterium can enhance the compound’s stability and alter its metabolic pathways, leading to potentially improved pharmacokinetic properties. The fluorine atom also contributes to the compound’s unique reactivity and binding characteristics.

Properties

IUPAC Name

(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1/i16D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPSDRHXCAHLLL-QKHLJXARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CF)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745942
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoro-D-(2-~2~H)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217451-08-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoro-D-(2-~2~H)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217451-08-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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